[1-(3-Chlorophenyl)propyl](cyclopropylmethyl)amine
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Overview
Description
1-(3-Chlorophenyl)propylamine: is a chemical compound with the molecular formula C13H18ClN and a molecular weight of 223.74 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to a propyl chain, which is further linked to a cyclopropylmethylamine moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)propylamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzyl chloride and cyclopropylmethylamine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of 1-(3-Chlorophenyl)propylamine may involve large-scale synthesis using automated equipment and optimized reaction conditions to maximize yield and efficiency. The process may include continuous flow reactors and advanced purification methods to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-(3-Chlorophenyl)propylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)propylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)propylamine: shares structural similarities with other compounds containing chlorophenyl and cyclopropylmethylamine moieties.
1-(3-Chlorophenyl)propylamine: can be compared with compounds such as 1-(4-Chlorophenyl)propylamine and 1-(2-Chlorophenyl)propylamine .
Uniqueness
The uniqueness of 1-(3-Chlorophenyl)propylamine lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C13H18ClN |
---|---|
Molecular Weight |
223.74 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-(cyclopropylmethyl)propan-1-amine |
InChI |
InChI=1S/C13H18ClN/c1-2-13(15-9-10-6-7-10)11-4-3-5-12(14)8-11/h3-5,8,10,13,15H,2,6-7,9H2,1H3 |
InChI Key |
UQNSLJXBVZTYPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Cl)NCC2CC2 |
Origin of Product |
United States |
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